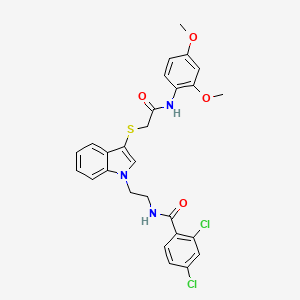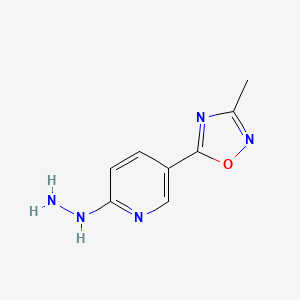
5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole, also known as HPO, is a heterocyclic compound that has shown potential in various scientific research applications. It is a derivative of pyridine and oxadiazole, and its unique chemical structure makes it an interesting molecule for further studies.
Mecanismo De Acción
The mechanism of action of 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In anticancer research, this compound has been shown to inhibit the expression of Bcl-2 and activate caspase-3, leading to apoptosis in cancer cells. In antitubercular research, this compound has been shown to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. In antimicrobial research, this compound has been shown to disrupt bacterial cell membranes and inhibit the activity of various enzymes involved in bacterial metabolism. In anti-inflammatory research, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. In anticancer research, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In antitubercular research, this compound has been shown to inhibit the growth of Mycobacterium tuberculosis. In antimicrobial research, this compound has been shown to inhibit the growth of various bacterial strains. In anti-inflammatory research, this compound has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole in lab experiments is its broad spectrum of activity against various diseases, including cancer, tuberculosis, and bacterial infections. Another advantage is its unique chemical structure, which makes it an interesting molecule for further studies. However, one limitation is the low yield of the synthesis method, which can make it difficult to obtain large quantities of this compound for experiments.
Direcciones Futuras
There are many future directions for research involving 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole, including the development of more efficient synthesis methods, the investigation of its potential in combination therapy with other drugs, and the exploration of its mechanism of action. In anticancer research, future studies could focus on the development of this compound as a potential chemotherapeutic agent. In antitubercular research, future studies could investigate the potential of this compound in combination therapy with other drugs. In antimicrobial research, future studies could focus on the development of this compound as a potential alternative to antibiotics. In anti-inflammatory research, future studies could investigate the potential of this compound in the treatment of various inflammatory diseases.
Métodos De Síntesis
The synthesis of 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide with pyridine-3-carboxylic acid chloride in the presence of triethylamine. The resulting product is purified using column chromatography, and the yield can range from 50-70%.
Aplicaciones Científicas De Investigación
5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole has been extensively studied for its potential in various scientific research applications, including anticancer, antitubercular, antimicrobial, and anti-inflammatory activities. In anticancer research, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. In antitubercular research, this compound has demonstrated promising activity against Mycobacterium tuberculosis. In antimicrobial research, this compound has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In anti-inflammatory research, this compound has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-5-11-8(14-13-5)6-2-3-7(12-9)10-4-6/h2-4H,9H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAWSPPFAZZBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2456530.png)
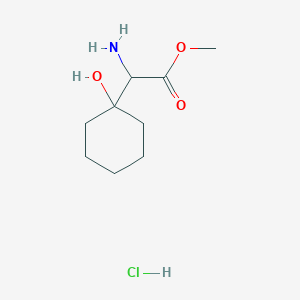
![N-(3-oxo-4H-1,4-benzoxazin-6-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2456533.png)
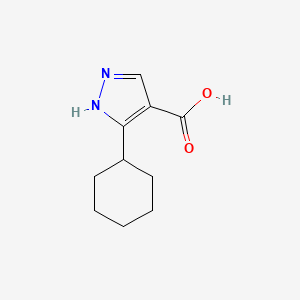
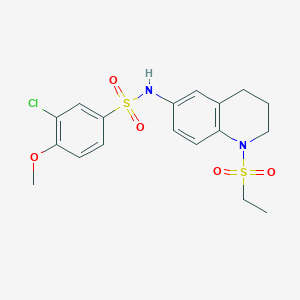

![(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone](/img/structure/B2456539.png)

![6-Ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2456541.png)
![4-[(4-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B2456542.png)
![1,7-dimethyl-3-(4-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2456543.png)

